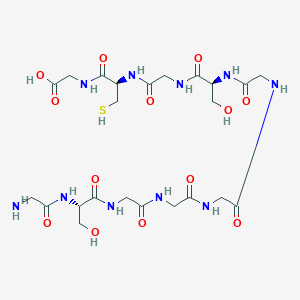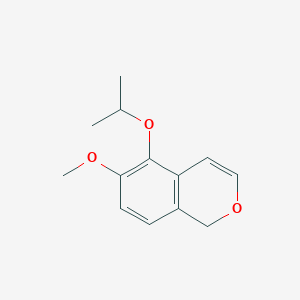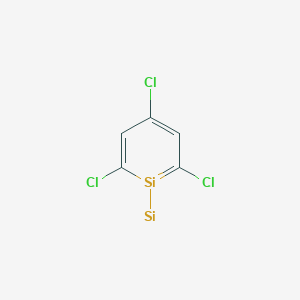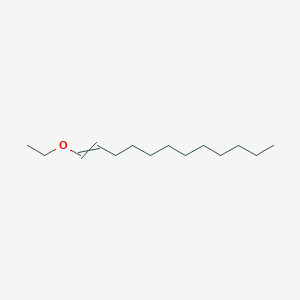
1-Ethoxydodec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxydodec-1-ene is an organic compound characterized by a long carbon chain with an ethoxy group and a double bond at the first carbon position. This compound falls under the category of alkenes and is known for its applications in various chemical processes and industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxydodec-1-ene can be synthesized through the reaction of 1-dodecene with ethanol in the presence of an acid catalyst. The reaction typically involves the addition of ethanol to the double bond of 1-dodecene, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves the oligomerization of ethylene followed by the addition of ethanol. The process is catalyzed by nickel or aluminum-based catalysts, which facilitate the formation of the desired product under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxydodec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of 1-ethoxydodecane.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-ethoxydodecanol, 1-ethoxydodecanal, or 1-ethoxydodecanoic acid.
Reduction: Formation of 1-ethoxydodecane.
Substitution: Formation of 1-halododec-1-ene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethoxydodec-1-ene has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-ethoxydodec-1-ene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic addition reactions due to the presence of the double bond, making it reactive towards electrophiles. The ethoxy group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
1-Dodecene: An alkene with a similar carbon chain length but lacks the ethoxy group.
1-Decene: A shorter-chain alkene with similar reactivity but different physical properties.
1-Tetradecene: A longer-chain alkene with similar chemical behavior but different applications.
Uniqueness: 1-Ethoxydodec-1-ene is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility in polar solvents and its reactivity in various chemical reactions, making it valuable for specific industrial and research applications.
Eigenschaften
CAS-Nummer |
647835-54-9 |
|---|---|
Molekularformel |
C14H28O |
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
1-ethoxydodec-1-ene |
InChI |
InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-12-13-14-15-4-2/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
VEOMDYXCAAKCEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC=COCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate](/img/structure/B12583717.png)
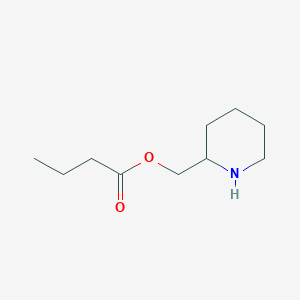
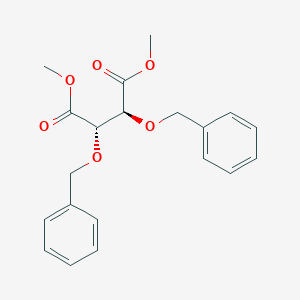
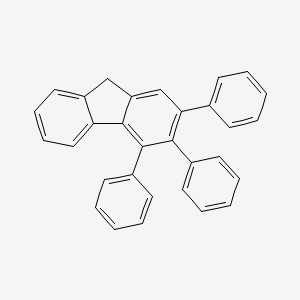
![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12583740.png)
![N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12583745.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12583757.png)

![3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one](/img/structure/B12583771.png)
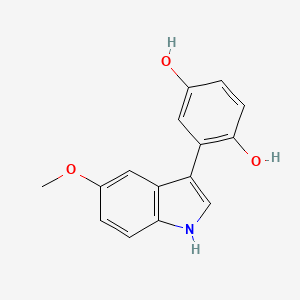
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12583785.png)
